molecular formula C24H48N2O3 B095224 N6,N6-Dimethyl-N2-palmitoyl-L-lysine CAS No. 17196-53-1

N6,N6-Dimethyl-N2-palmitoyl-L-lysine

Cat. No. B095224
CAS RN: 17196-53-1
M. Wt: 412.6 g/mol
InChI Key: GWDTVVIWAYRGHH-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6,N6-Dimethyl-N2-palmitoyl-L-lysine, also known as palmitoyl-lysine methyl ester (PLME), is an amino acid derivative that has been studied for its potential therapeutic applications. This compound is synthesized through a multi-step process, and has been shown to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of PLME is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and other microorganisms. This disrupts their ability to function and replicate, leading to their eventual death.

Biochemical And Physiological Effects

PLME has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for conditions such as arthritis.

Advantages And Limitations For Lab Experiments

PLME has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its effectiveness as an antimicrobial agent may be limited by its narrow spectrum of activity.

Future Directions

There are several future directions for research on PLME. One potential area of study is the development of new synthetic methods for PLME that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of PLME, and to determine its potential applications in the treatment of various diseases and conditions. Finally, there is a need for further studies to determine the potential side effects and toxicity of PLME, in order to ensure its safety for use in humans.

Synthesis Methods

PLME is synthesized through a multi-step process that involves the reaction of L-lysine with palmitoyl chloride and then with methyl iodide. The resulting compound is then purified through a series of chromatography steps to yield pure PLME.

Scientific Research Applications

PLME has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have antimicrobial properties, and has been studied as a potential alternative to traditional antibiotics. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory conditions such as arthritis.

properties

CAS RN

17196-53-1

Product Name

N6,N6-Dimethyl-N2-palmitoyl-L-lysine

Molecular Formula

C24H48N2O3

Molecular Weight

412.6 g/mol

IUPAC Name

(2S)-6-(dimethylamino)-2-(hexadecanoylamino)hexanoic acid

InChI

InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-22(24(28)29)19-17-18-21-26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1

InChI Key

GWDTVVIWAYRGHH-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN(C)C)C(=O)O

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O

Other CAS RN

17196-53-1

Origin of Product

United States

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